2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester
Description
Chemical Structure: The compound features a pyrimidine core substituted at the 2-position with an N,N-bis(tert-butoxycarbonyl) (BisBoc) amino group and at the 5-position with a boronic acid pinacol ester (Fig. 1). Its molecular formula is C₂₀H₃₂BN₃O₆, with a molecular weight of 421.30 g/mol (CAS 1190423-36-9) .
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BN3O6/c1-17(2,3)27-15(25)24(16(26)28-18(4,5)6)14-22-11-13(12-23-14)21-29-19(7,8)20(9,10)30-21/h11-12H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJXYKAZGIJVQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475067 | |
| Record name | Di-tert-butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190423-36-9 | |
| Record name | Di-tert-butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(tert-butoxy)carbonyl]-N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boc Protection-Lithiation-Boronation Strategy
Reaction Overview
This method, detailed in CN102399235A, begins with 2-amino-5-bromopyrimidine and proceeds through:
- Dual Boc protection of the amine group.
- Lithiation-boronation at the 5-position.
- Deprotection and pinacol esterification .
Key Steps and Conditions
- Boc Protection : 2-Amino-5-bromopyrimidine (7.5 kg) reacts with di-tert-butyl dicarbonate (23.6 kg) in DMF with DMAP (750 g) at 25°C for 6h, yielding 94.3% protected intermediate.
- Lithiation-Boronation : The Boc-protected intermediate (1.6 kg) is treated with n-BuLi (2.5M in hexanes) and triisopropyl borate in THF at -70°C, followed by quenching with acetic acid.
- Esterification : Crude boronic acid reacts with pinacol in toluene under reflux, achieving a final yield of 82%.
Bromination-Grignard-Amination Strategy
Reaction Overview
Described in CN104788482A, this route starts with 2-chloropyrimidine and involves:
- Bromination at the 5-position.
- Grignard-mediated boronation .
- Amination and esterification .
Key Steps and Conditions
- Bromination : 2-Chloropyrimidine reacts with NBS and BF₃·Et₂O in dichloromethane, yielding 2-chloro-5-bromopyrimidine (87% yield).
- Grignard-Boronation : The brominated intermediate undergoes n-Bu₃MgLi-mediated boronation with methoxyboronic acid pinacol ester at -20°C, followed by ammonia-mediated amination at 90°C (76% yield).
- Esterification : Crude product is refluxed with pinacol in toluene, achieving 79% purity after recrystallization.
Comparative Analysis of Methods
Mechanistic Insights
Chemical Reactions Analysis
2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and is widely used in organic synthesis.
Esterification: The compound can undergo esterification reactions to form more complex molecules.
Deprotection: The BOC groups can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include palladium catalysts, organic solvents, and acids for deprotection. The major products formed depend on the specific reaction conditions and the reactants used.
Scientific Research Applications
Medicinal Chemistry
Kinase Inhibition
One of the primary applications of 2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling and regulation, and their dysregulation is often implicated in various cancers. This compound has shown promise as a reagent for synthesizing inhibitors targeting phosphoinositide 3-kinase (PI3K), which is vital in cancer therapy due to its involvement in tumorigenesis .
Bioactive Molecule Synthesis
The compound serves as a key intermediate in the synthesis of bioactive molecules. The boronic acid functionality allows it to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic structures used in drug discovery .
Organic Synthesis
Building Block for Complex Molecules
Due to its stability and reactivity, this compound is utilized as a building block for synthesizing more complex organic molecules. The presence of the pinacol ester protects the boronic acid, allowing for selective reactions without compromising the integrity of the boron atom during synthetic procedures .
Cross-Coupling Reactions
The boronic acid moiety enables its use in cross-coupling reactions, which are fundamental techniques in organic chemistry for forming new carbon-carbon bonds. This capability is crucial for developing diverse chemical libraries necessary for drug discovery.
Biological Studies
Interaction Studies with Proteins
Research involving this compound includes interaction studies with target proteins such as kinases. Techniques like surface plasmon resonance and isothermal titration calorimetry are employed to quantify binding affinities, providing insights into its potential as a drug candidate.
Mechanism of Action
The compound exerts its effects primarily through its boronic acid and pinacol ester functionalities. In Suzuki-Miyaura coupling, the boronic acid group participates in transmetalation with palladium, facilitating the formation of carbon-carbon bonds . The BOC-protected amine can be deprotected to introduce additional functionality, allowing for further chemical modifications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
Amino-Protected Derivatives
Heterocyclic and Alkyl Substituents
Boronic Acid Pinacol Ester Variations
Physicochemical and Spectroscopic Properties
NMR Signatures :
- Target Compound :
- Analog 2-(Methylamino) : ¹H NMR: Methylamino singlet at δ2.61 (s, 3H); pyrimidine protons upfield (δ8.47).
Solubility and LogP :
- The BisBoc group in the target compound increases lipophilicity (LogP ~3.5) compared to 2-(methylamino) (LogP ~1.8) or morpholino derivatives (LogP ~2.2) .
- Aqueous solubility is lower for the target compound (<0.1 mg/mL) vs. 2-amino-4-methoxy analog (0.5 mg/mL) .
Biological Activity
2-(N,N-BisBOC-Amino)pyrimidine-5-boronic acid, pinacol ester (CAS No. 1190423-36-9) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its high purity (≥96%) and a molecular weight of 421.3 g/mol, with the formula CHBNO .
Overview of Boronic Acids in Medicinal Chemistry
Boronic acids and their derivatives have been extensively studied for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. They are known to interact with various biological targets, making them valuable in drug development . The unique reactivity of boronic acids allows them to form reversible covalent bonds with diols and other nucleophiles, which is a key feature in their biological applications.
The biological activity of this compound can be attributed to its ability to act as a proteasome inhibitor. Proteasome inhibition is a well-established mechanism in cancer therapy as it disrupts the degradation of regulatory proteins involved in cell cycle control and apoptosis . Specifically, studies have indicated that compounds in this class can halt the cell cycle at the G2/M phase, leading to growth inhibition in cancer cells .
Case Studies and Research Findings
-
Anticancer Activity :
- A study highlighted that a related boronic acid compound demonstrated significant anticancer properties with an IC value of approximately 8.21 nM against specific cancer cell lines . The mechanism involved proteasome inhibition, which is crucial for the survival of malignant cells.
- Another research indicated that boronic acids could enhance the efficacy of existing chemotherapeutics by overcoming drug resistance mechanisms .
-
Antibacterial Properties :
- Boronic acid derivatives have also been shown to inhibit bacterial virulence factors. For instance, compounds similar to 2-(N,N-BisBOC-Amino)pyrimidine-5-boronic acid were effective against Pseudomonas aeruginosa, significantly reducing biofilm formation without the need for co-administered antibiotics .
- Pharmacokinetics :
Data Table: Biological Activity Summary
Q & A
Q. How is this compound utilized in drug discovery (e.g., kinase inhibitors)?
- Methodological Answer : It serves as a boronic acid precursor for proteolysis-targeting chimeras (PROTACs) or covalent kinase inhibitors. For example, lapatinib-derived analogs incorporate this moiety to enhance aqueous solubility via spirocyclic amine modifications, validated by LCMS and micelle formation studies .
Q. What modifications enhance its stability in aqueous media for biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
